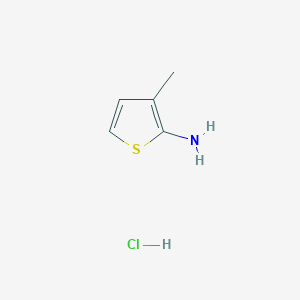

3-Methylthiophen-2-amine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylthiophen-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NS.ClH/c1-4-2-3-7-5(4)6;/h2-3H,6H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHOOBGRKAGPYMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858668 | |

| Record name | 3-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1056619-56-7 | |

| Record name | 3-Methylthiophen-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 3 Methylthiophen 2 Amine Hydrochloride

Electrophilic Aromatic Substitution on the Thiophene (B33073) Ring

The thiophene ring is significantly more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the ability of the sulfur atom to stabilize the intermediate carbocation (the sigma complex) through its lone pairs. In substituted thiophenes, the position of electrophilic attack is directed by the existing substituents.

In 3-methylthiophen-2-amine (B3046482), the ring contains two activating groups: the powerful amino group (-NH₂) at position 2 and the weakly activating methyl group (-CH₃) at position 3.

The amino group is a strong ortho, para-director. It strongly activates position 5 (para to the amine) and would typically activate position 3, which is already substituted.

The methyl group is a weak ortho, para-director, activating position 2 (occupied), position 4 (ortho), and position 5 (para, though this effect is weaker over a longer distance).

The combined effect of these two groups makes the C5 position the most electronically enriched and sterically accessible site for electrophilic attack. The C4 position is also activated, but to a lesser extent. Therefore, electrophilic substitution on 3-methylthiophen-2-amine is expected to occur predominantly at the C5 position.

A common example of EAS is the Friedel-Crafts acylation. wikipedia.org This reaction introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. However, with aminothiophenes, the basicity of the amino group can lead to complexation with the Lewis acid catalyst, potentially deactivating the ring or leading to side reactions. google.com To circumvent this, the acylation is often performed on the corresponding N-acetyl derivative (amide), which reduces the nucleophilicity of the nitrogen and directs the substitution, after which the protecting acetyl group can be removed. stackexchange.com

Table 1: Directing Effects of Substituents on the Thiophene Ring

| Substituent | Position | Type | Activated Positions |

|---|---|---|---|

| -NH₂ | C2 | Strong Activator (ortho, para-directing) | C5 (para), C3 (ortho, occupied) |

| -CH₃ | C3 | Weak Activator (ortho, para-directing) | C4 (ortho), C2 (ortho, occupied) |

| Combined | - | - | C5 (major), C4 (minor) |

Nucleophilic Reactions Involving the Amine Moiety

The primary amine group of 3-methylthiophen-2-amine is a key center of reactivity, acting as a nucleophile in a wide range of transformations. For these reactions to proceed, the hydrochloride salt is typically treated with a base to liberate the free amine.

The reaction of 3-methylthiophen-2-amine with acylating agents such as acyl chlorides or acid anhydrides leads to the formation of stable N-thienyl amides. This is a standard nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate which then collapses to yield the amide and a byproduct (e.g., HCl or a carboxylic acid).

This reaction is fundamental for creating more complex molecules and is also used as a protecting group strategy for the amine during other transformations, such as electrophilic aromatic substitution on the thiophene ring.

Direct alkylation of the amine group with alkyl halides can be challenging as the reaction often leads to a mixture of mono- and di-alkylated products, as well as the formation of a tertiary amine and even a quaternary ammonium (B1175870) salt.

To achieve more controlled mono-alkylation, indirect methods are often preferred. One such strategy involves the formation of a sulfonamide, which can then be alkylated, followed by the removal of the sulfonyl group. More commonly, reductive amination is employed for controlled alkylation.

Reductive amination is a highly effective two-step, one-pot method for the alkylation of amines. It involves the reaction of the primary amine with a ketone or an aldehyde to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary amine.

Common reducing agents for this transformation are selected for their ability to reduce the iminium ion intermediate faster than the starting carbonyl compound. These include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This pathway avoids the over-alkylation problems associated with direct alkylation and is a versatile method for introducing a wide variety of alkyl groups onto the nitrogen atom.

Table 2: Comparison of Amine Alkylation Methods

| Method | Reagents | Advantages | Disadvantages |

|---|---|---|---|

| Direct Alkylation | Alkyl Halide | Simple procedure | Poor selectivity, risk of over-alkylation |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | High selectivity for mono-alkylation, high yield, broad substrate scope | Requires a carbonyl compound |

Cycloaddition and Rearrangement Reactions

While specific cycloaddition reactions involving the direct participation of the 3-methylthiophen-2-amine hydrochloride molecule are not extensively documented, the structural motif is a cornerstone for the synthesis of fused heterocyclic systems through cyclocondensation reactions. These reactions can be viewed as intramolecular cycloaddition-elimination sequences.

A primary application is the synthesis of thieno[2,3-b]pyridines, a class of compounds with significant biological activity. researchgate.net In these syntheses, the 2-aminothiophene derivative reacts with a 1,3-dicarbonyl compound, or its equivalent, in what is known as the Friedländer annulation. The reaction proceeds via initial condensation between the amine and one of the carbonyl groups to form an enamine or imine, followed by an intramolecular cyclization (electrophilic attack on the C3 position of the thiophene ring) and subsequent dehydration to yield the aromatic thieno[2,3-b]pyridine (B153569) core.

Derivatives of 2-aminothiophene can also react with various reagents to build other fused rings, such as thieno[2,3-d]pyrimidines. For instance, reaction with formamide (B127407) can lead to the formation of the pyrimidine (B1678525) ring fused to the thiophene. These transformations highlight the utility of the aminothiophene structure as a template for constructing complex polycyclic molecules.

Metal-Catalyzed Transformations and Cross-Coupling Reactions

The field of metal-catalyzed cross-coupling has provided powerful tools for C-C and C-heteroatom bond formation, and this compound is a substrate with potential for such transformations. youtube.com Palladium-catalyzed reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings are particularly relevant. youtube.com

The thiophene ring can be halogenated (e.g., at the C5 position) to provide an electrophilic partner (an aryl halide) for cross-coupling with various organometallic reagents. Conversely, the C-H bonds of the thiophene ring, particularly the activated C5-H bond, could be subject to direct C-H activation and functionalization, a rapidly developing area in organic synthesis.

Furthermore, the amine group can participate in Buchwald-Hartwig amination reactions, coupling with an aryl halide to form a diarylamine. More commonly, the aminothiophene itself serves as the nucleophilic component in couplings designed to build more complex structures. For example, the synthesis of certain thienopyridines may involve an intramolecular palladium-catalyzed cyclization. nih.gov The combination of a nucleophilic amine and an activatable heterocyclic ring makes 3-methylthiophen-2-amine a versatile participant in the rich field of transition metal catalysis.

Derivatization and Functionalization Strategies for 3 Methylthiophen 2 Amine Hydrochloride

Functionalization at the Amine Group for Diverse Chemical Scaffolds

The primary amine group in 3-methylthiophen-2-amine (B3046482) is a key handle for derivatization, allowing for the construction of various functional groups such as amides, sulfonamides, ureas, and secondary or tertiary amines. These transformations are fundamental in drug discovery and materials science for tuning the molecule's steric, electronic, and physicochemical properties.

Amide and Sulfonamide Synthesis: The amine readily undergoes acylation with acyl chlorides or carboxylic acids (using coupling agents) to form amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides, a critical functional group in many pharmaceutical agents. researchgate.netnih.gov The standard Schotten-Baumann conditions, involving an acyl or sulfonyl chloride in the presence of a base, are typically effective. ijacskros.com

Urea and Thiourea Formation: Reactions with isocyanates and isothiocyanates provide a straightforward route to substituted ureas and thioureas, respectively. This reaction involves the nucleophilic attack of the amine onto the electrophilic carbon of the isocyanate or isothiocyanate. nih.govwikipedia.org

Reductive Amination: To generate secondary or tertiary amines, reductive amination is a powerful technique. This one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120). acs.orgresearchgate.netnih.gov This method avoids the over-alkylation problems often associated with direct alkylation using alkyl halides. nih.gov

| Reaction Type | Reagent Class | Product Scaffold | General Conditions |

|---|---|---|---|

| Acylation | Acyl Chlorides (RCOCl) or Carboxylic Acids (RCOOH) | Amides | Base (e.g., pyridine, triethylamine); or coupling agent (e.g., DCC, HOBt) for carboxylic acids. ijacskros.com |

| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamides | Base (e.g., pyridine) in an aprotic solvent. nih.gov |

| Urea Formation | Isocyanates (R-N=C=O) | Ureas | Aprotic solvent, often at room temperature. nih.gov |

| Thiourea Formation | Isothiocyanates (R-N=C=S) | Thioureas | Aprotic solvent, may require mild heating. wikipedia.org |

| Reductive Amination | Aldehydes (RCHO) or Ketones (RCOR') | Secondary/Tertiary Amines | Mild reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN) in a suitable solvent. researchgate.netdtic.mil |

Regioselective Functionalization of the Thiophene (B33073) Nucleus

The thiophene ring in 3-methylthiophen-2-amine is highly activated towards electrophilic aromatic substitution. The powerful electron-donating resonance effect (+M) of the amino group and the inductive effect (+I) of the methyl group synergize to increase the electron density of the ring, particularly at the C5 position. This makes the C5 position the primary site for regioselective functionalization.

Common electrophilic substitution reactions include:

Halogenation: Bromination or chlorination can be selectively achieved at the C5 position using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under mild conditions. The resulting 5-halo-3-methylthiophen-2-amine is a crucial intermediate for cross-coupling reactions.

Nitration: Introduction of a nitro group, another key functionalization, can be performed at the C5 position. However, this reaction requires careful control of conditions to prevent oxidation or degradation of the electron-rich thiophene ring. "Blocking" the amine as an acetamide (B32628) can be a useful strategy to moderate its activating effect and improve reaction outcomes. thieme-connect.com

Formylation: The Vilsmeier-Haack reaction, which uses a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), is an effective method for introducing a formyl (-CHO) group onto electron-rich heterocycles. wikipedia.orgchemistrysteps.com For 3-methylthiophen-2-amine, this reaction is expected to yield 5-formyl-3-methylthiophen-2-amine. researchgate.netorganic-chemistry.org

| Reaction Type | Typical Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | C5 | 5-Bromo-3-methylthiophen-2-amine |

| Chlorination | N-Chlorosuccinimide (NCS) | C5 | 5-Chloro-3-methylthiophen-2-amine |

| Nitration | HNO₃ / H₂SO₄ (careful conditions) | C5 | 3-Methyl-5-nitrothiophen-2-amine |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | C5 | 2-Amino-3-methylthiophene-5-carbaldehyde |

Construction of Fused Heterocyclic Systems Utilizing 3-Methylthiophen-2-amine Hydrochloride as a Precursor

The ortho-relationship between the amino and methyl groups on the thiophene ring makes 3-methylthiophen-2-amine an ideal precursor for constructing fused heterocyclic systems. These annulation reactions lead to bicyclic and polycyclic structures of significant interest in medicinal chemistry. umich.edunih.gov

Thieno[2,3-d]pyrimidines: This is one of the most common fused systems derived from 2-aminothiophenes. The pyrimidine (B1678525) ring can be constructed by reacting the aminothiophene with various C-N-C or N-C-N synthons. For example, reaction with formamide, urea, or isothiocyanates can lead to the formation of the thieno[2,3-d]pyrimidin-4-one or thione core. ijacskros.comekb.egnih.gov Subsequent modifications, such as chlorination with POCl₃ followed by nucleophilic substitution, allow for extensive diversification of the pyrimidine ring. nih.gov

Thieno[3,2-e] ekb.egnih.govtandfonline.comtriazolo[4,3-a]pyrimidines: More complex fused systems, such as those containing a triazole ring, can also be synthesized. A common strategy involves first constructing a thienopyrimidine ring that bears a hydrazinyl group. This hydrazinyl intermediate can then be cyclized with reagents like triethyl orthoformate or formic acid to form the fused triazole ring, yielding the thieno[3,2-e] ekb.egnih.govtandfonline.comtriazolo[4,3-a]pyrimidine scaffold. ekb.egnih.govtandfonline.com These multi-ring systems are explored for a range of pharmacological activities. researchgate.netnih.govnih.gov

| Target Fused System | Key Co-reagents/Strategy | Significance |

|---|---|---|

| Thieno[2,3-d]pyrimidines | Reaction with urea, formamide, isothiocyanates, or β-ketoesters followed by cyclization. ijacskros.comumich.eduekb.eg | Core scaffold in many biologically active compounds, including kinase inhibitors and anti-inflammatory agents. nih.gov |

| Thieno[3,2-e] ekb.egnih.govtandfonline.comtriazolo[4,3-a]pyrimidines | Formation of a hydrazino-thienopyrimidine intermediate, followed by cyclization with formic acid or orthoesters. nih.govtandfonline.com | Complex heterocyclic systems investigated for anti-inflammatory and analgesic properties. nih.gov |

| Thieno[2,3-b]pyridines | Reaction of the corresponding 3-acetyl-2-aminothiophene with Vilsmeier-Haack reagent (POCl₃/DMF) leads to cyclization. thieme-connect.com | Scaffold with applications in treating bacterial infections and other diseases. thieme-connect.com |

Synthesis of Polymeric and Oligomeric Thiophene Derivatives

Thiophene-based polymers and oligomers are cornerstone materials in the field of organic electronics due to their conductive and semiconductive properties. wikipedia.org 3-Methylthiophen-2-amine can serve as a monomer for creating functional polythiophenes where the amine group can be used to tune solubility, morphology, and electronic properties, or for post-polymerization modification.

Oxidative Polymerization: A common and direct method for synthesizing polythiophenes is through chemical oxidative polymerization. Reagents such as iron(III) chloride (FeCl₃) in a solvent like chloroform (B151607) can initiate the polymerization of thiophene monomers. wikipedia.orgnih.gov This method typically proceeds via a radical cation mechanism, linking the thiophene units primarily through the C2 and C5 positions. The resulting polymer from 3-methylthiophen-2-amine would be poly(3-methylthiophen-2-amine).

Electropolymerization: This technique uses an applied potential to oxidize the monomer and deposit a polymer film directly onto an electrode surface. researchgate.netwinona.edu Cyclic voltammetry is often employed, where repeated potential sweeps lead to the growth of a conductive polymer film. dtic.milresearchgate.net The properties of the resulting film can be controlled by parameters like the solvent, electrolyte, and applied potential. researchgate.net

Synthesis of Defined Oligomers: For applications requiring precise control over conjugation length, well-defined oligomers are synthesized using modern cross-coupling reactions. This strategy first requires the regioselective halogenation of the thiophene ring (as described in section 4.2) to create, for example, a 5-brominated monomer. This brominated thiophene can then be coupled with a thiophene-boronic acid or -stannane derivative via Suzuki or Stille coupling, respectively, to build oligomers unit by unit. universiteitleiden.nlnih.govresearchgate.net This approach allows for the synthesis of dimers, trimers, and longer, regioregular oligothiophenes. organic-chemistry.org

| Method | Key Reagents/Conditions | Product Type | Key Features |

|---|---|---|---|

| Chemical Oxidative Polymerization | Oxidant (e.g., FeCl₃) in an organic solvent. nih.gov | Poly(3-methylthiophen-2-amine) | Direct, scalable method; produces polymer with a distribution of molecular weights. |

| Electropolymerization | Applied electrical potential, monomer solution with supporting electrolyte. dtic.milresearchgate.net | Polymer film on electrode | Forms a conductive film directly on a surface; thickness can be controlled. |

| Cross-Coupling for Oligomers | 1) Halogenation (e.g., NBS). 2) Pd-catalyzed coupling (e.g., Suzuki, Stille). nih.govorganic-chemistry.org | Defined Oligomers | Precise control over length and regioregularity; requires multi-step synthesis. |

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Reaction Pathway Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-Methylthiophen-2-amine (B3046482) hydrochloride in solution. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, electronic environment of the nuclei, and conformational preferences.

In the ¹H NMR spectrum, the protons on the thiophene (B33073) ring typically appear as distinct doublets, with their chemical shifts and coupling constants being highly sensitive to the substitution pattern. For a related compound, 2-Methylthiophene, the proton at position 5 (H5) resonates around 7.07 ppm, while the protons at positions 3 and 4 appear at approximately 6.75 ppm and 6.89 ppm, respectively. chemicalbook.com For 3-Methylthiophen-2-amine hydrochloride, the presence of the methyl group at C3 and the amino group at C2 significantly influences these shifts. The methyl group protons would appear as a singlet, likely in the range of 2.4-2.5 ppm. chemicalbook.com The amine protons (NH₃⁺) would be expected to show a broad signal, the chemical shift of which is dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of the thiophene ring carbons are indicative of the electronic effects of the substituents. The carbon bearing the methyl group (C3) and the carbon attached to the amino group (C2) would show characteristic shifts influenced by these functional groups.

Conformational analysis, particularly concerning the orientation of the substituents, can be investigated through advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). In similar heterocyclic systems, the formation of a hydrochloride salt can induce significant conformational changes, such as favoring an axial orientation of a substituent to facilitate electrostatic interactions with the charged nitrogen atom. researchgate.net NMR is also invaluable for reaction pathway analysis, allowing researchers to monitor the consumption of reactants and the formation of intermediates and products in real-time, providing insights into reaction kinetics and mechanisms. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are estimated values based on related structures. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| CH₃ | ~2.4 | ~15 |

| H4 | ~6.8 | ~123 |

| H5 | ~7.0 | ~127 |

| NH₃⁺ | Broad, variable | - |

| C2 | - | ~145 |

| C3 | - | ~130 |

| C4 | - | ~123 |

| C5 | - | ~127 |

Mass Spectrometry for Reaction Product Identification and Fragmentation Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for elucidating its structure through fragmentation analysis. In combination with chromatographic techniques (LC-MS or GC-MS), it is essential for identifying products and impurities in a reaction mixture.

When subjected to ionization, the molecule will typically show a molecular ion peak (or a protonated molecule peak [M+H]⁺ in soft ionization techniques like electrospray ionization) corresponding to its molecular weight. For the free base, 3-methylthiophen-2-amine (C₅H₇NS), the exact mass is approximately 113.03 Da.

The fragmentation pattern in the mass spectrum provides a structural fingerprint. For aliphatic amines, a predominant fragmentation pathway is the α-cleavage of an alkyl radical. miamioh.edu In aromatic amines, fragmentation can be more complex. For thiophene-containing molecules, fragmentation may involve the loss of the thiophene ring components or cleavage of the substituent bonds. The collision-induced dissociation (CID) mass spectrum would reveal characteristic fragment ions. For instance, the fragmentation of related methcathinone (B1676376) isomers shows losses of methyl radicals (•CH₃) and amine radicals. researchgate.net Similar fragmentation pathways could be anticipated for this compound, providing valuable data for structural confirmation and for identifying metabolites or reaction byproducts. researchgate.netresearchgate.net

Table 2: Potential Fragment Ions in the Mass Spectrum of 3-Methylthiophen-2-amine

| m/z (mass-to-charge ratio) | Proposed Fragment | Description |

| 114 | [M+H]⁺ | Protonated molecular ion |

| 113 | [M]⁺• | Molecular ion |

| 98 | [M-CH₃]⁺ | Loss of a methyl group |

| 85 | [M-H₂CN]⁺ | Loss of a methyleneimine radical |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound and to study its molecular vibrations.

In the IR spectrum, the presence of the primary amine hydrochloride (R-NH₃⁺Cl⁻) gives rise to characteristic absorption bands. The N-H stretching vibrations of the ammonium (B1175870) group typically appear as a broad, strong band in the region of 3200-2800 cm⁻¹. The N-H bending (asymmetric and symmetric) vibrations are expected in the 1600-1500 cm⁻¹ range. orgchemboulder.com

The thiophene ring itself has several characteristic vibrational modes. C-H stretching vibrations on the aromatic ring are observed above 3000 cm⁻¹. The C=C ring stretching vibrations usually appear in the 1550-1350 cm⁻¹ region. iosrjournals.org The C-S stretching vibration within the thiophene ring can be found in the 850-600 cm⁻¹ range. iosrjournals.org

Raman spectroscopy provides complementary information. renishaw.com It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C-S and C=C vibrations of the thiophene ring are often strong in the Raman spectrum, aiding in the structural characterization. researchgate.net Comparing the IR and Raman spectra helps to provide a more complete picture of the vibrational modes of the molecule. researchgate.net

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Ammonium (NH₃⁺) | 3200 - 2800 | Strong, Broad |

| C-H Stretch (Aromatic) | Thiophene Ring | ~3100 | Medium |

| C-H Stretch (Aliphatic) | Methyl (CH₃) | 2980 - 2850 | Medium |

| N-H Bend | Ammonium (NH₃⁺) | 1600 - 1500 | Medium-Strong |

| C=C Stretch | Thiophene Ring | 1550 - 1350 | Medium-Strong |

| C-S Stretch | Thiophene Ring | 850 - 600 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

This analysis would confirm the planarity of the thiophene ring and the geometry of the methyl and ammonium substituents. Crucially, it would reveal the intricate network of intermolecular interactions that stabilize the crystal lattice. In the hydrochloride salt, strong hydrogen bonds are expected between the ammonium (NH₃⁺) group (as the donor) and the chloride anion (Cl⁻) (as the acceptor). nih.gov Weaker interactions, such as C-H···Cl and π–π stacking between thiophene rings of adjacent molecules, might also be present, influencing the crystal packing. nih.gov Understanding these interactions is vital for comprehending the solid-state properties of the compound. nih.govnih.gov

Advanced Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for separating this compound from starting materials, byproducts, and other impurities, thereby enabling its purification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is the premier method for analyzing the purity of non-volatile compounds like this compound. A reversed-phase HPLC method, likely using a C18 column, would be suitable for its analysis. The mobile phase would typically consist of an aqueous buffer (e.g., containing formic acid or ammonium acetate (B1210297) to ensure good peak shape for the amine) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net

Detection is commonly achieved using an ultraviolet (UV) detector, as the thiophene ring is a strong chromophore. HPLC is not only used for final purity assessment but also as a powerful tool for reaction monitoring. rsc.org By taking small aliquots from a reaction mixture over time, the consumption of reactants and the formation of this compound can be accurately quantified, allowing for reaction optimization. rsc.orgnih.gov

Gas Chromatography (GC) is best suited for the analysis of volatile and thermally stable compounds. The hydrochloride salt of 3-methylthiophen-2-amine is non-volatile and would decompose at the high temperatures used in GC. Therefore, direct analysis by GC is not feasible.

However, GC can be used to analyze the free base, 3-methylthiophen-2-amine, after a neutralization and extraction step. More commonly, GC is employed to analyze for volatile byproducts or unreacted volatile starting materials in the synthesis of the target compound. nih.gov For instance, if the synthesis involves volatile reagents, GC with a mass spectrometer (GC-MS) would be the ideal technique to monitor their presence and identify any volatile impurities in the reaction mixture. researchgate.net

Derivatization Strategies for Enhanced Analytical Performance

The analytical determination of this compound can be significantly improved through chemical derivatization. This process involves reacting the primary amino group of the molecule with a specific reagent to form a new compound, or derivative, with properties that are more favorable for analytical detection and separation. The primary goals of derivatization in this context are to enhance detection sensitivity (e.g., by introducing a chromophore or fluorophore), improve chromatographic behavior (e.g., by increasing retention on a non-polar stationary phase), and enable specific detection methods.

Several classes of reagents are commonly employed for the derivatization of primary amines and could be applied to this compound. These include dansyl chloride, 9-fluorenylmethyl chloroformate (Fmoc-Cl), o-phthalaldehyde (B127526) (OPA), and Marfey's reagent. The choice of reagent depends on the analytical technique being used (e.g., HPLC with UV, fluorescence, or mass spectrometry detection) and the specific analytical challenge being addressed.

Dansyl Chloride (DNS-Cl)

Dansyl chloride is a classic derivatizing agent that reacts with primary and secondary amines, as well as phenolic hydroxyl groups, to produce highly fluorescent sulfonamide derivatives. The reaction with this compound would proceed via nucleophilic attack of the amino group on the sulfonyl chloride, displacing the chloride and forming a stable N-dansyl derivative.

The resulting dansylated 3-methylthiophen-2-amine would exhibit strong fluorescence, typically with an excitation maximum around 340 nm and an emission maximum around 530 nm, allowing for highly sensitive detection using a fluorescence detector. nih.gov This derivatization dramatically lowers the limit of detection compared to UV detection of the underivatized amine. Furthermore, the dansyl group is relatively non-polar, which can lead to increased retention times on reversed-phase HPLC columns, potentially improving separation from polar interferences. Isotopic variants of dansyl chloride, such as ¹³C₂-dansyl chloride, can also be used for quantitative analysis by mass spectrometry, allowing for precise relative and absolute quantification of the target analyte. hmdb.ca

Illustrative Reaction Scheme with Dansyl Chloride:

9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Fmoc-Cl is another widely used reagent for the derivatization of primary and secondary amines. It reacts with the amine to form a stable carbamate (B1207046) derivative that is highly fluorescent. researchgate.netnih.gov The reaction is typically carried out in a buffered aqueous solution at room temperature.

The Fmoc derivative of 3-methylthiophen-2-amine would be detectable by both UV (at around 265 nm) and fluorescence (excitation at ~265 nm, emission at ~315 nm), offering flexibility in detection methods. researchgate.net Similar to dansylation, the addition of the bulky, non-polar Fmoc group significantly alters the chromatographic properties of the analyte, leading to better retention and separation in reversed-phase systems. This derivatization is particularly useful for LC-MS/MS analysis, as the Fmoc moiety can facilitate specific fragmentation patterns, enhancing the selectivity of the method.

o-Phthalaldehyde (OPA)

OPA is a popular pre-column derivatization reagent that reacts rapidly with primary amines in the presence of a thiol (such as 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) to form a highly fluorescent isoindole derivative. The reaction is fast and occurs under mild conditions. A key advantage of OPA is that the reagent itself is not fluorescent, leading to low background signals and clean chromatograms.

The derivatization of 3-methylthiophen-2-amine with OPA would yield a product with strong fluorescence, enabling detection at picomole levels. The resulting derivative is less stable than those formed with dansyl chloride or Fmoc-Cl, which can be a consideration for automated analyses. The structure of the fluorescent adduct has been well-characterized. hmdb.ca

Marfey's Reagent

For applications requiring the separation of enantiomers, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and its analogs are invaluable. This chiral derivatizing agent reacts with primary amines to form diastereomeric derivatives. Since 3-methylthiophen-2-amine is achiral, this specific application would not be relevant unless it were part of a chiral resolution study of a related chiral aminothiophene. However, the principle remains a powerful tool in the analysis of chiral amines. The resulting diastereomers can be separated on a standard reversed-phase HPLC column, allowing for the quantification of the individual enantiomers.

Table of Derivatization Reagents and Their Expected Impact on the Analysis of 3-Methylthiophen-2-amine

| Derivatizing Reagent | Derivative Formed | Primary Detection Method | Expected Analytical Enhancement |

| Dansyl Chloride (DNS-Cl) | N-Dansyl sulfonamide | HPLC-FLD, LC-MS | High fluorescence sensitivity, improved chromatographic retention. nih.govhmdb.ca |

| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | Fmoc-carbamate | HPLC-UV, HPLC-FLD, LC-MS/MS | Strong UV and fluorescence signals, enhanced retention, specific MS fragmentation. researchgate.net |

| o-Phthalaldehyde (OPA) | Isoindole | HPLC-FLD | Rapid reaction, low background, high fluorescence sensitivity. |

Detailed Research Findings

Interactive Data Table: Hypothetical Analytical Performance Enhancement for Derivatized 3-Methylthiophen-2-amine

| Parameter | Underivatized | Dansyl-Derivative (Hypothetical) | Fmoc-Derivative (Hypothetical) | OPA-Derivative (Hypothetical) |

| HPLC Retention Time (min) | Early elution (e.g., < 2 min) | Increased (e.g., 8-12 min) | Significantly Increased (e.g., 15-20 min) | Increased (e.g., 5-8 min) |

| Detection Method | UV (low sensitivity) | Fluorescence (high sensitivity) | UV/Fluorescence (high sensitivity) | Fluorescence (high sensitivity) |

| Limit of Detection (LOD) | µg/mL range | ng/mL to pg/mL range | ng/mL to pg/mL range | pg/mL range |

| λex / λem (nm) | N/A | ~340 / ~530 | ~265 / ~315 | ~340 / ~455 |

Disclaimer: The data in the table above is illustrative and based on typical results for the derivatization of primary amines. Specific values for this compound would need to be determined experimentally.

The structural elucidation of these derivatives relies on a combination of spectroscopic techniques. Mass spectrometry (MS) would confirm the addition of the derivatizing agent by the corresponding mass shift. Tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns of the derivatizing agent and the parent molecule, aiding in structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy would show characteristic signals for the protons and carbons of the added moiety, for instance, the aromatic protons of the dansyl group or the fluorenyl group in Fmoc derivatives. Infrared (IR) spectroscopy would show the appearance of new characteristic bands, such as the S=O stretching of the sulfonamide in the dansyl derivative or the C=O stretching of the carbamate in the Fmoc derivative.

Theoretical and Computational Investigations of 3 Methylthiophen 2 Amine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in understanding the molecular properties of compounds like 3-Methylthiophen-2-amine (B3046482) hydrochloride. whiterose.ac.uk These computational methods allow for the detailed analysis of geometries, molecular orbitals, and spectroscopic characteristics. whiterose.ac.uk

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. By calculating the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into the chemical reactivity and kinetic stability of a compound. nih.gov The energy difference between the HOMO and LUMO, known as the band gap, is a critical parameter in determining a molecule's electronic behavior. nih.gov

For 3-Methylthiophen-2-amine hydrochloride, DFT calculations would likely reveal that the electron density in the HOMO is concentrated on the thiophene (B33073) ring and the amine group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would likely be distributed over the thiophene ring, suggesting its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and polarizability. nih.gov

Table 1: Predicted Electronic Properties of this compound using DFT

| Parameter | Predicted Value (eV) |

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

| Band Gap (ΔE) | 4.6 |

Note: The values in this table are illustrative and based on typical DFT calculations for similar substituted thiophene derivatives.

Computational methods can also predict spectroscopic data, such as FT-IR and NMR spectra. orientjchem.org For this compound, theoretical calculations of vibrational frequencies can help in the assignment of experimental IR bands. researchgate.net Similarly, the prediction of 1H and 13C NMR chemical shifts is crucial for structural elucidation. orientjchem.org These theoretical spectra are generated by optimizing the molecular geometry and calculating the corresponding frequencies and shielding constants. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP surface displays regions of varying electrostatic potential, typically color-coded. nih.gov

In the MEP map of this compound, the region around the nitrogen atom of the amine group and the sulfur atom of the thiophene ring would likely show a negative potential (red or yellow), indicating electron-rich areas susceptible to electrophilic attack. The hydrogen atoms of the ammonium (B1175870) group would exhibit a positive potential (blue), highlighting them as sites for nucleophilic interaction.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions. nih.gov For this compound, MD simulations can be employed to study its interactions with solvent molecules or biological receptors. nih.gov

These simulations can reveal stable conformations of the molecule and the nature of hydrogen bonding between the amine hydrochloride group and surrounding molecules. nih.gov Understanding these interactions is critical for predicting the compound's behavior in different environments. ulisboa.pt

Non-Linear Optical Properties and Other Advanced Material Predictions

Thiophene derivatives are known for their potential in non-linear optical (NLO) applications. rsc.org Computational studies can predict the NLO properties of this compound, such as the first-order hyperpolarizability (β). A high β value suggests that the material could be a good candidate for applications in optoelectronics. rsc.org The presence of donor (amine) and acceptor (thiophene ring) groups can enhance these NLO properties.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry allows for the detailed investigation of reaction mechanisms by identifying transition states and calculating activation energies. nih.gov For reactions involving this compound, such as electrophilic substitution on the thiophene ring, computational studies can elucidate the step-by-step process. nih.gov By modeling the potential energy surface, researchers can determine the most favorable reaction pathway. researchgate.net

Applications of 3 Methylthiophen 2 Amine Hydrochloride in Chemical Sciences

Precursor in Fine Chemical Synthesis

The reactivity of the amino group and the thiophene (B33073) ring in 3-methylthiophen-2-amine (B3046482) hydrochloride makes it a sought-after starting material for the construction of more complex chemical architectures.

3-Methylthiophen-2-amine hydrochloride is a fundamental component in the synthesis of various complex organic molecules, particularly fused heterocyclic systems. One of the most prominent applications is in the preparation of thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. semanticscholar.orgwikipedia.orgorganic-chemistry.orgresearchgate.netresearchgate.netchemrxiv.orgresearchgate.netnih.govscielo.brekb.egresearchgate.netnih.govnih.gov

The synthesis of thieno[2,3-b]pyridines often involves the condensation of 2-aminothiophenes with various carbonyl compounds. For instance, the reaction of a 2-aminothiophene derivative with a dicarbonyl compound can lead to the formation of a thieno[2,3-b]pyridine (B153569) core. researchgate.net Similarly, thieno[2,3-d]pyrimidines can be synthesized from 2-aminothiophene-3-carbonitriles or -carboxylates through cyclization reactions with appropriate reagents. wikipedia.orgresearchgate.netnih.govscielo.brekb.egacs.org The Gewald reaction is a classic and versatile method for preparing polysubstituted 2-aminothiophenes, which are the direct precursors for these complex heterocyclic systems. semanticscholar.orgwikipedia.orgscielo.br This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. semanticscholar.orgwikipedia.org

The following table provides examples of complex organic molecules synthesized from aminothiophene precursors.

| Precursor | Reagents | Product | Application Area |

| 2-Aminothiophene-3-carboxylate | Isocyanates/Isothiocyanates | Thieno[3,2-d]pyrimidin-2,4(1H,3H)-diones | Medicinal Chemistry researchgate.net |

| 2-Aminothiophene-3-carbonitrile | Methylisothiocyanate | 4-Imino-3N-(substituted)-thieno[2,3-d]pyrimidine | Medicinal Chemistry ekb.egacs.org |

| 2-Aminothiophene derivative | Dicarbonyl compound | 4-Trifluoromethylthieno[2,3-b]pyridine | Medicinal Chemistry researchgate.net |

| 2-Amino-3-cyanothiophene | Triethyl orthoformate, Hydrazine hydrate | Cyclopenta[b]thieno[2,3-d]-1,2,4-triazolo[3,2-f]pyrimidine | Medicinal Chemistry researchgate.net |

The nitrogen and sulfur atoms in this compound provide potential coordination sites for metal ions, making it a candidate for the synthesis of ligands for catalysis. Thiophene-containing ligands are known to be effective in various transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions. mdpi.com These reactions are fundamental in the synthesis of pharmaceuticals and advanced materials.

While specific studies detailing the use of this compound in ligand synthesis are not abundant, the broader class of aminothiophenes has been explored for this purpose. For example, Schiff base ligands can be synthesized through the condensation of aminothiophenes with aldehydes or ketones. These ligands can then be complexed with transition metals like palladium(II) to form catalysts for reactions such as butadiene oligomerization. mdpi.com The electronic properties of the thiophene ring can influence the catalytic activity of the resulting metal complex.

Advanced Materials Chemistry

The inherent electronic properties of the thiophene ring make this compound a promising monomer for the development of advanced materials with applications in electronics and optoelectronics.

Polythiophenes are a well-established class of conducting polymers with a wide range of applications. wikipedia.orgcmu.edu The properties of these polymers can be tuned by introducing substituents on the thiophene ring. The polymerization of 3-substituted thiophenes, such as 3-methylthiophene, can be achieved through chemical or electrochemical methods. nih.govgoogle.com Oxidative polymerization using ferric chloride (FeCl₃) is a common chemical method. cmu.edu

The resulting poly(3-methylthiophene) is known to have a higher conductivity compared to that prepared by conventional polycondensation of 2,5-dihalo-3-methylthiophene. nih.gov The presence of the amine group in 3-methylthiophen-2-amine could further modify the electronic properties and processability of the resulting polymer. The polymerization of 3-thiophene acetic acid, a related monomer, has been shown to produce polymers with interesting fluorescence and conductivity properties. tudublin.ie

The following table summarizes some properties of polythiophene derivatives.

| Monomer | Polymerization Method | Conductivity (S/cm) | Key Findings |

| 3-Methylthiophene | Chemical Oxidation (FeCl₃) | ~30 | Higher conductivity than from polycondensation. nih.gov |

| 3-Butylthiophene & 3-Methylthiophene | Copolymerization | 140 | Higher regioregularity leads to higher conductivity. wikipedia.org |

| 3-Octylthiophene | Chemical Oxidation (FeCl₃) | 1-47 | Doping with FeCl₃ enhances conductivity. wikipedia.orgcmu.edu |

| 3-(Phenylenevinyl)thiophenes | GRIM or Stille methods | - | Absorption spectra show two distinct peaks. acs.org |

Polymers derived from thiophene and its derivatives are key components in various optoelectronic devices, including organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. researchgate.netnih.govmdpi.com The optical and electronic properties of these materials, such as their absorption and emission spectra, are crucial for their performance in these devices. acs.orgnih.govmdpi.com

The absorption spectra of polythiophene derivatives typically show a π-π* transition in the visible region. acs.orgnih.gov The position of this absorption peak can be influenced by the substituents on the thiophene ring and the polymer's conformation. For instance, poly(3-substituted thiophene) derivatives have been synthesized that emit light in the orange region of the visible spectrum. researchgate.net Copolymers based on thiophene and benzodithiophene have been developed with optical band gaps suitable for harvesting solar radiation in polymer solar cells. mdpi.com While direct applications of poly(3-methylthiophen-2-amine) in optoelectronic devices are not extensively documented, the foundational knowledge of polythiophene chemistry suggests its potential in this area.

Agrochemical Intermediates and Related Compounds

Thiophene-containing heterocycles are present in a number of commercialized agricultural fungicides. nih.gov The structural motif of thieno[2,3-d]pyrimidine, which can be synthesized from 2-aminothiophene precursors, is found in compounds with herbicidal activity. nih.gov Specifically, derivatives of thieno[2,3-d]pyrimidine-2,4-dione have been identified as potent inhibitors of protoporphyrinogen (B1215707) IX oxidase (PPO), a key enzyme in chlorophyll (B73375) and heme biosynthesis, making them effective herbicides. nih.gov

Furthermore, N-(thiophen-2-yl) nicotinamide (B372718) derivatives, synthesized from substituted thiophen-2-amines, have shown excellent fungicidal activities against cucumber downy mildew. nih.gov This highlights the potential of this compound as a starting material for the development of new agrochemicals. The biological activity of these compounds is often related to the specific substitution pattern on the thiophene and pyrimidine (B1678525) rings.

Analytical Reagents in Specific Research Methodologies

This compound serves as a crucial precursor and building block in the synthesis of more complex thiophene derivatives, which are subjects of various research methodologies. While not typically used as a standalone analytical reagent, its role is integral to the generation of novel compounds that are then scrutinized using a battery of analytical techniques to determine their structure, purity, and potential applications. The inherent reactivity of the aminothiophene core, characterized by the interplay between the electron-rich thiophene ring and the nucleophilic amino group, allows for its use in creating a diverse array of molecules for scientific investigation.

The primary utility of this compound in this context is as a starting material for synthesizing compounds that are subsequently analyzed. For instance, related aminothiophene derivatives are employed in the synthesis of N-acylhydrazones, a class of compounds recognized for their wide-ranging biological and pharmacological properties. In a typical research workflow, a precursor like methyl 3-amino-4-methylthiophene-2-carboxylate is first synthesized and then undergoes further reactions, such as hydrazinolysis and condensation with various aldehydes, to produce a library of new N-acylhydrazone derivatives. researchgate.net

These newly synthesized compounds are then subjected to rigorous analytical characterization to confirm their identity and purity. The analytical methodologies commonly employed in such studies are detailed below.

Common Analytical Methodologies for Characterizing Derivatives of Aminothiophenes:

| Analytical Technique | Purpose in Research Methodology | Typical Findings for Thiophene Derivatives |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the synthesized compounds and to monitor the progress of reactions. | Provides retention times and peak areas to quantify purity, often exceeding 95% for well-defined synthetic products. researchgate.net |

| Mass Spectrometry (MS) | To determine the molecular weight of the synthesized compounds and to gain structural information from fragmentation patterns. | Confirms the expected molecular ion peak, corroborating the successful synthesis of the target molecule. researchgate.net |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the detailed molecular structure. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively. | Characteristic chemical shifts for protons on the thiophene ring and the methyl group confirm the molecular structure. 2D NMR techniques can further establish connectivity. researchgate.netnih.gov |

| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups (e.g., C=O, N-H, C-S) in the synthesized molecules. | Shows characteristic absorption bands that confirm the presence of key functional groups in the newly formed derivatives. researchgate.net |

In the field of medicinal chemistry, derivatives of aminothiophenes are synthesized and then screened for various biological activities, such as antibacterial and antifungal properties. The analytical data from the aforementioned techniques are crucial for establishing a clear structure-activity relationship. For example, a series of 3-amino-4-methylthiophene-2-acylcarbohydrazones were synthesized and their analytical data were found to be in full agreement with the proposed structures, which is a prerequisite for any subsequent biological evaluation. researchgate.net

Furthermore, the versatility of aminothiophene hydrochlorides as synthetic intermediates is highlighted in the preparation of complex heterocyclic systems. For instance, 3-amino-2-chloro-4-methylthiophene hydrochloride is a key intermediate in a novel synthesis route for N-(2-chloro-4-methyl-3-thienyl)-1H-benzimidazol-2-amine hydrochloride, a compound of pharmaceutical interest. google.com The analytical purity and yield of the final product are highly dependent on the quality and reactivity of the aminothiophene precursor.

Future Directions and Emerging Research Avenues for 3 Methylthiophen 2 Amine Hydrochloride

Development of Highly Selective and Sustainable Synthetic Routes

The current synthetic methodologies for 2-aminothiophenes, while effective, often rely on classical approaches that may not align with modern principles of green chemistry. Future research will prioritize the development of synthetic routes to 3-Methylthiophen-2-amine (B3046482) hydrochloride that are not only high-yielding but also environmentally benign and economically viable.

Key research objectives in this area include:

Atom Economy and Waste Reduction: Moving away from traditional methods that may involve stoichiometric reagents and generate significant waste. Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are a highly attractive eco-friendly strategy due to their inherent atom economy and potential for mild reaction conditions. nih.gov The development of an MCR strategy for 3-Methylthiophen-2-amine hydrochloride would represent a significant step forward.

Use of Greener Solvents: Shifting from conventional volatile organic compounds (VOCs) to greener alternatives such as water, ionic liquids, or deep eutectic solvents. Research has demonstrated the feasibility of synthesizing 2-aminothiophenes in greener media like acetone/water mixtures. nih.gov

Catalytic Approaches: Designing novel catalysts (homogeneous or heterogeneous) that can facilitate the synthesis with high selectivity and can be easily recovered and reused. For instance, the use of catalysts like Amberlyst™ 15H has been shown to be effective in the synthesis of related thiophene (B33073) structures. nih.gov

Renewable Feedstocks: Investigating pathways that utilize starting materials derived from renewable biomass, reducing the reliance on petrochemical precursors.

| Green Chemistry Principle | Application to this compound Synthesis |

| Atom Economy | Design of multicomponent reactions to incorporate most atoms from reactants into the final product. nih.gov |

| Safer Solvents & Auxiliaries | Replacement of hazardous organic solvents with water, ethanol, or solvent-free conditions. nih.gov |

| Catalysis | Development of recyclable heterogeneous or biocatalytic methods to improve efficiency and reduce waste. |

| Renewable Feedstocks | Exploration of bio-based starting materials for the thiophene ring and its substituents. |

Exploration of Unconventional Reactivity and Catalytic Potential

Beyond its role as a synthetic intermediate, the inherent chemical functionalities of this compound—the primary amine, the electron-rich thiophene ring, and the methyl group—suggest a rich and largely unexplored reactive landscape.

Future research will likely focus on:

Novel C-H Functionalization: Direct functionalization of the C-H bonds on the thiophene ring is a powerful strategy for creating derivatives without the need for pre-functionalized starting materials. This approach enhances atom and step economy.

Metal-Catalyzed Cross-Coupling: While the amine group is a known nucleophile, its potential as a directing group in metal-catalyzed reactions to functionalize adjacent positions on the thiophene ring is an emerging area of interest.

Organocatalysis: Investigating the potential of the amine hydrochloride itself, or its derivatives, to act as an organocatalyst in various chemical transformations. The combination of the amine and the sulfur-containing heterocycle could offer unique catalytic activities.

Photoredox Catalysis: Utilizing visible light to initiate novel transformations and bond formations, which can often be performed under mild conditions. The thiophene moiety can participate in photoredox cycles, opening avenues for new reaction discovery.

Integration with Advanced Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of fine chemicals and pharmaceuticals. researchgate.netmdpi.com This technology offers significant advantages in terms of safety, reproducibility, scalability, and process control. nih.gov

The integration of this compound synthesis into these platforms is a logical and critical next step.

Enhanced Safety and Control: Flow reactors, with their small reaction volumes and superior heat and mass transfer, allow for the safe use of highly reactive intermediates and exothermic reactions that are often problematic in large-scale batch reactors. mdpi.com

Automated Library Synthesis: Automated flow systems can be programmed to systematically vary reactants and conditions, enabling the rapid synthesis of a library of derivatives based on the 3-Methylthiophen-2-amine scaffold. nih.govchemrxiv.org This is particularly valuable in medicinal chemistry for structure-activity relationship (SAR) studies. nih.govnih.govresearchgate.net

Multi-step Telescoped Synthesis: Flow chemistry allows for the "telescoping" of multiple reaction steps without the need for isolating and purifying intermediates. mdpi.com A future goal would be to develop a fully continuous, multi-step synthesis of complex molecules starting from this compound. nih.gov This approach significantly shortens production times and reduces waste. researchgate.net

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry and theoretical studies provide invaluable tools for understanding and predicting the behavior of molecules. For this compound, a deeper theoretical understanding can accelerate the discovery of new reactions and applications.

Future research in this domain will involve:

Quantum Chemical Calculations: Using Density Functional Theory (DFT) and other methods to map the electron distribution, frontier molecular orbitals (HOMO/LUMO), and electrostatic potential of the molecule. This information can predict the most likely sites for electrophilic and nucleophilic attack and its behavior in pericyclic reactions.

Reaction Mechanism Simulation: Modeling potential reaction pathways to determine transition state energies and activation barriers. This can help in optimizing reaction conditions and in understanding the origins of selectivity in catalytic processes.

In Silico Design: Computationally designing new derivatives with specific electronic or steric properties for targeted applications in materials science or as ligands in catalysis. By predicting properties before synthesis, researchers can prioritize the most promising candidates, saving time and resources.

Expansion of Non-Biological Applications in Novel Materials and Chemical Technologies

While the focus has largely been on its pharmaceutical applications, the structural and electronic properties of this compound make it a compelling candidate for advanced materials. The thiophene unit is a well-known component of conducting polymers and organic electronics.

Emerging research avenues include:

Conducting Polymers: Oxidative polymerization of this compound or its derivatives could lead to novel heterocyclic polymers. researchgate.net The amine functionality provides a handle for cross-linking or for tuning the polymer's electronic properties and processability. Such materials could find applications in sensors, antistatic coatings, and organic electronic devices.

Organic Semiconductors: Thiophene-based molecules are cornerstones of organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be exploited to create new small-molecule semiconductors with tailored charge-transport properties.

Corrosion Inhibitors: Molecules containing both nitrogen and sulfur atoms are often effective corrosion inhibitors for metals. The ability of this compound to adsorb onto metal surfaces could be investigated for applications in protecting steel and other alloys.

Ligands for Coordination Chemistry: The amine and thiophene sulfur can act as coordination sites for metal ions. This opens the possibility of designing novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic, magnetic, or porous properties.

Q & A

Q. Key Parameters :

- Temperature : Lower temperatures (e.g., 0–10°C) improve stability of intermediates.

- Purification : Recrystallization from ethanol/water mixtures yields >95% purity .

- Yield Optimization : Monitoring via thin-layer chromatography (TLC) ensures reaction completion, with typical yields of 70–85% .

How can researchers optimize the purification of this compound to achieve high purity?

Advanced Research Question

Purification challenges arise from byproducts (e.g., unreacted amines or oxidation products). Methodological strategies include:

- Recrystallization : Use a 3:1 ethanol/water mixture at 4°C to isolate crystals with minimal impurities .

- Column Chromatography : Silica gel (60–120 mesh) with a gradient of ethyl acetate/hexane (10–30%) removes polar byproducts .

- Analytical Validation : Confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) and elemental analysis .

What analytical techniques are recommended for confirming the structure of this compound?

Basic Research Question

- Spectroscopy :

- Mass Spectrometry : ESI-MS (positive mode) shows [M+H]⁺ at m/z 163.1 (free base) and [M+Cl]⁻ at m/z 198.6 (hydrochloride) .

How do pH variations influence the stability and reactivity of this compound in aqueous solutions?

Advanced Research Question

- Stability :

- Below pH 4: Protonated amine remains stable but may hydrolyze over time.

- pH 7–9: Deprotonation occurs, leading to free base precipitation and reduced solubility .

- Reactivity :

What strategies mitigate degradation of this compound during storage?

Advanced Research Question

- Storage Conditions :

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) assess shelf life. Monitor via HPLC for degradation products (e.g., oxidized thiophene derivatives) .

What computational methods can predict the reactivity of this compound in nucleophilic reactions?

Advanced Research Question

- DFT Calculations :

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., water) to assess nucleophilic strength .

How can contradictory data in literature regarding the biological activity of this compound be resolved?

Advanced Research Question

- Reproducibility : Standardize assay protocols (e.g., enzyme inhibition assays with fixed substrate concentrations) .

- Compound Purity : Use HPLC-validated batches (≥98% purity) to exclude impurity-driven effects .

- Bioassay Validation : Cross-test in multiple models (e.g., bacterial vs. mammalian cells) to confirm target specificity .

What in vitro models are suitable for assessing the biological activity of this compound?

Advanced Research Question

- Receptor Binding Assays : Screen for affinity toward serotonin (5-HT) or dopamine receptors using radiolabeled ligands .

- Enzyme Inhibition : Test activity against monoamine oxidase (MAO) or cytochrome P450 isoforms via fluorometric assays .

- Cell Viability : Use MTT assays in neuronal (SH-SY5Y) or hepatic (HepG2) cell lines to assess cytotoxicity .

Notes

- References : Avoided non-reliable sources (e.g., BenchChem).

- Methodology : Emphasized reproducibility, analytical validation, and computational modeling.

- Advanced Focus : Included strategies for resolving data contradictions and optimizing experimental design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.